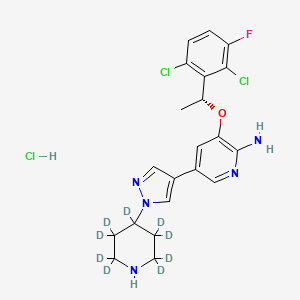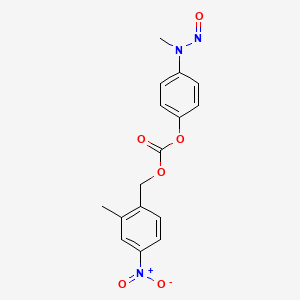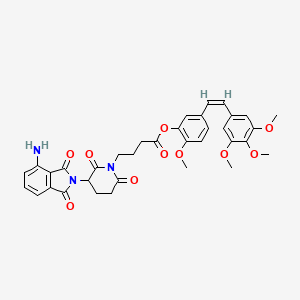
Rock-IN-32
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rock-IN-32: is a potent inhibitor of Rho-associated protein kinase (ROCK), specifically targeting the ROCK2 isoform with an IC50 value of 11 nanomolar . This compound is widely used in scientific research due to its ability to modulate various cellular processes, including cell proliferation, migration, and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rock-IN-32 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process is carefully monitored to maintain the desired chemical properties and to comply with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Rock-IN-32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Rock-IN-32 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of ROCK in various chemical reactions and pathways.
Biology: Employed to investigate the effects of ROCK inhibition on cell behavior, including proliferation, migration, and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK pathways
Mecanismo De Acción
Rock-IN-32 exerts its effects by inhibiting the activity of Rho-associated protein kinase (ROCK). This inhibition disrupts the phosphorylation of downstream substrates, leading to changes in the actin cytoskeleton, cell contraction, and gene expression. The molecular targets of this compound include myosin light chain, LIM kinase, and other proteins involved in cytoskeletal dynamics .
Comparación Con Compuestos Similares
Y-27632: Another ROCK inhibitor with similar inhibitory activity but different chemical structure.
Fasudil: A well-known ROCK inhibitor used clinically for its vasodilatory effects.
GSK429286A: A selective ROCK2 inhibitor with applications in cardiovascular research.
Uniqueness of Rock-IN-32: this compound is unique due to its high specificity for ROCK2 and its potent inhibitory activity at low concentrations. This makes it a valuable tool for studying ROCK-related pathways and developing targeted therapies .
Propiedades
Fórmula molecular |
C20H17Cl2N3O2 |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
(3R,4S)-N-(7-chloro-1-oxo-2H-isoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-13-3-1-11(2-4-13)15-9-23-10-16(15)20(27)25-18-7-12-5-6-24-19(26)14(12)8-17(18)22/h1-8,15-16,23H,9-10H2,(H,24,26)(H,25,27)/t15-,16+/m1/s1 |
Clave InChI |
XBFAFSAUQFDEOK-CVEARBPZSA-N |
SMILES isomérico |
C1[C@@H]([C@H](CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1C(C(CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12367790.png)



![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)






![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)


